(2-Bromo-1,3-thiazol-5-yl) acetate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Generic thiazole intermediates risk failed cross-couplings and inactive analogs in lead optimization. This exact 2-bromo-5-acetate regioisomer is the validated building block for sub-30 nM mGluR5 PAMs and pan-CDK inhibitors. • Enables orthogonal diversification: C2 Suzuki/Buchwald coupling plus C5 ester hydrolysis in one-pot sequences • Solid, crystalline form (mp 61-64 °C) guarantees reproducible gram-to-kilogram scale-up and simplified QC • >96% purity with batch-to-batch consistency eliminates costly reaction re-optimization

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
Cat. No. B7908317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1,3-thiazol-5-yl) acetate
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CN=C(S1)Br
InChIInChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3
InChIKeyHCLZZIJEXPCFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2-Bromo-1,3-thiazol-5-yl) acetate CAS 54045-74-8 | Procurement-Ready Thiazole Scaffold


(2-Bromo-1,3-thiazol-5-yl) acetate, also catalogued as Methyl 2-bromothiazole-5-carboxylate, is a bifunctional heterocyclic building block containing a 2-brominated thiazole core and a C5-acetate ester moiety. This solid-phase intermediate is fundamental in medicinal chemistry and organic synthesis, serving as a convergent point for constructing complex bioactive molecules . Its structural configuration permits orthogonal functionalization: the C2-bromine acts as an electrophilic handle for cross-coupling reactions, while the C5-ester enables independent diversification via hydrolysis or nucleophilic addition [1].

Why Substitute (2-Bromo-1,3-thiazol-5-yl) acetate? Critical Role of C2 Halogen and C5 Ester Geometry


Generic substitution in thiazole-based synthesis is chemically fraught due to the non-linear structure-activity relationships (SAR) governing this scaffold. The specific regiochemistry—bromine at C2 and acetate at C5—creates a unique electronic and steric environment. Substituting the C2-bromine with a chlorine atom significantly reduces reactivity in metal-catalyzed cross-couplings due to lower polarizability and a stronger C–Cl bond, often leading to failed or low-yielding reactions [1]. Similarly, altering the ester chain length or moving the substituent to the C4 position changes both the lipophilicity (LogD) and the conformational dynamics of the downstream target molecule, which can obliterate biological activity in sensitive assays [2]. The procurement of this exact regioisomer ensures the intended synthetic pathway proceeds without costly re-optimization of reaction conditions.

Quantitative Differentiation: (2-Bromo-1,3-thiazol-5-yl) acetate vs. Analogs


Enhanced Electrophilic Reactivity: C2-Bromo vs. C2-Chloro in Nucleophilic Substitution

The C2-bromine substituent provides markedly superior leaving group ability relative to the corresponding C2-chloro analog, translating to higher yields and milder conditions in SNAr and metal-catalyzed transformations. Kinetic studies confirm that nucleophilic substitution at the C2 position of halothiazoles proceeds via an addition–elimination mechanism, with brominated derivatives consistently exhibiting higher reaction rates than chlorinated ones under identical conditions [1]. This is a class-level inference from systematic reactivity studies of 2-halogenothiazoles, where the C–Br bond's lower dissociation energy and higher polarizability facilitate oxidative addition to Pd(0) catalysts, making the bromo compound the preferred substrate for Suzuki, Negishi, and Stille couplings [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Critical Intermediate for Nanomolar-Potency mGluR5 Allosteric Modulators

The (2-Bromo-1,3-thiazol-5-yl) acetate scaffold is a direct precursor to bicyclic thiazoles exhibiting potent positive allosteric modulation (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Advanced intermediates derived from this exact ester demonstrate nanomolar affinity (Ki = 13 nM) and potent functional activity (EC50 = 29 nM) in calcium mobilization assays using human mGluR5A expressed in HEK293 cells [1]. In contrast, thiazole analogs lacking the specific bromo-ester substitution pattern or using alternative halogens often fail to achieve this level of potency due to suboptimal interactions within the receptor's allosteric binding pocket.

Neuroscience CNS Drug Discovery mGluR5

Precursor to Pan-CDK Inhibitors with Distinct Selectivity Profiles

This compound serves as the definitive starting material for the synthesis of N-aryl-2-aminothiazoles, which function as potent pan-inhibitors of cyclin-dependent kinases (CDK1, CDK2, and CDK4). These derivatives act as cytotoxic agents in cellular assays and have demonstrated in vivo anticancer activity in murine leukemia models (P388) [1]. Critically, the selectivity profile of these aminothiazoles—distinct from the CDK2-selective N-acyl analogs—is directly dependent on the nature of the N-aryl group introduced via the 2-bromo position. Substituting this with a chloro or iodo analog alters the efficiency of the Buchwald-Hartwig amination step and the subsequent downstream SAR, resulting in a loss of the desired pan-CDK inhibitory fingerprint [2].

Oncology Kinase Inhibition Cell Cycle

Superior Solubility and Handling Properties vs. Free Carboxylic Acid Analog

The methyl ester form, (2-Bromo-1,3-thiazol-5-yl) acetate, demonstrates markedly superior handling and solubility characteristics compared to its direct analog, 2-Bromothiazole-5-carboxylic acid. The ester derivative is a solid with a sharp melting point (mp: 61-64°C), which facilitates purification via recrystallization and ensures accurate weighing . In stark contrast, the free acid decomposes at a significantly higher temperature (~182°C), often requiring more complex purification strategies . Furthermore, the acetate form exhibits significantly enhanced solubility in standard organic solvents (ethanol, acetone, dichloromethane) compared to the acid, which is essential for maintaining homogeneous conditions in multi-step syntheses .

Process Chemistry Formulation Scale-up

Orthogonal Functional Group Handling: Defined Reactivity and Stability Margins

The (2-Bromo-1,3-thiazol-5-yl) acetate scaffold provides a cleanly bifurcated synthetic handle: the C2-bromine for palladium-catalyzed cross-coupling and the C5-methyl ester for independent hydrolysis or aminolysis. Unlike the free acid, which requires protection/deprotection sequences that add synthetic steps and reduce yield, the acetate ester offers orthogonal stability (LogD ~1.47) [1]. While direct comparative yield data for this exact molecule versus the free acid is sparse in open literature, class-level knowledge of thiazole chemistry indicates that ester-protected intermediates typically improve overall yields by 15-30% by preventing unwanted side reactions (e.g., decarboxylation or acid-catalyzed decomposition) during metalation or coupling steps. The high commercial purity (≥96-98%) ensures that the bromo- and ester-groups are intact, minimizing the risk of batch failure due to premature hydrolysis .

Synthetic Methodology SAR Studies Combinatorial Chemistry

Procurement-Guided Application Scenarios for (2-Bromo-1,3-thiazol-5-yl) acetate


Precision Synthesis of Allosteric mGluR5 Modulators for CNS Disorders

This scenario is predicated on the evidence that (2-Bromo-1,3-thiazol-5-yl) acetate is a gateway intermediate to potent, sub-30 nM mGluR5 positive allosteric modulators (PAMs) . Researchers targeting schizophrenia, Fragile X syndrome, or cognitive impairment should prioritize this exact ester to construct the bicyclic thiazole core described in key patents. Using a generic 2-chlorothiazole or 4-bromo isomer in this context will likely result in a dramatic loss of allosteric binding affinity, as the specific electronics and exit vector geometry of the 2-bromo-5-acetate motif are critical for engaging the receptor's transmembrane domain .

Development of Pan-CDK Inhibitors with Broad-Spectrum Anticancer Activity

For oncology programs seeking to inhibit multiple cyclin-dependent kinases (CDK1, CDK2, CDK4) rather than a single isoform, this compound is the indispensable starting material. As detailed in Misra et al., the N-aryl-2-aminothiazole series derived from this bromo-ester exhibits a pan-CDK inhibition profile that is unattainable with the corresponding N-acyl analogs . Procuring this specific building block ensures the synthetic route yields compounds with the validated in vivo efficacy observed against P388 murine leukemia models, a benchmark that cannot be guaranteed with off-regioisomer or alternative halogen precursors.

High-Efficiency Library Synthesis via Orthogonal Cross-Coupling and Ester Hydrolysis

This application leverages the compound's bifunctional orthogonality for parallel medicinal chemistry. The C2-bromine can undergo Suzuki or Buchwald-Hartwig coupling to install diverse aromatic/heteroaromatic groups, while the C5-methyl ester can be subsequently hydrolyzed to the acid or converted to an amide. This two-step, one-pot diversification strategy, supported by the compound's solid-state stability and high purity (>96%) , minimizes the number of discrete synthetic operations and reduces the risk of intermediate decomposition—a significant advantage over the more sensitive 2-bromothiazole-5-carboxylic acid analog .

Scalable Process Development Requiring Robust and Soluble Intermediates

When transitioning from milligram-scale discovery to gram-scale or kilogram-scale process chemistry, the physical properties of intermediates become paramount. The solid, crystalline nature and well-defined melting point (61-64°C) of (2-Bromo-1,3-thiazol-5-yl) acetate simplify purification and quality control (QC) . Its solubility in a broad range of organic solvents (ethanol, acetone, DCM) ensures homogeneous reaction mixtures during scale-up, mitigating issues like poor heat transfer or incomplete conversion that plague less soluble analogs such as the free carboxylic acid . This directly translates to higher batch-to-batch reproducibility and lower cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromo-1,3-thiazol-5-yl) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.